![molecular formula C16H12N2O2S3 B11676396 4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11676396.png)
4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under reflux conditions . The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like mercuric oxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways crucial for cell survival . Detailed studies are required to fully elucidate the molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and benzamides. For example:
- 4-METHYL-N-[(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZENESULFONAMIDE
- 4-METHYL-N-[(5Z)-4-OXO-5-[(E)-3-PHENYLPROP-2-ENYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE These compounds share structural similarities but differ in their specific substituents, which can significantly affect their chemical and biological properties. The uniqueness of 4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C16H12N2O2S3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H12N2O2S3/c1-10-4-6-11(7-5-10)14(19)17-18-15(20)13(23-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19)/b13-9- |
InChI Key |
IQYUIUSEKZADRY-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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